5-Hydroxyallysine

collagen degradation MMP-1 resistance fibrosis irreversibility

Researchers studying collagen cross-linking, fibrosis, or biomaterials face a critical limitation: allysine-based surrogates cannot replicate tissue-specific hydroxyallysine pathway behavior. 5-Hydroxyallysine (CAS 30382-02-6) is the only tractable intervention point for modulating the hydroxylysine-derived cross-linking axis. Sourced exclusively as a custom synthesis, it serves as an analytical reference standard for LC-MS/MS quantification and functional assays. - 2-fold differential in MMP-1 degradation resistance enables quantitative tuning of biomaterial resorption rates - Only compound providing authentic hydroxyallysine-pathway readouts for LOXL2/LOXL3 anti-fibrotic screening - Available through specialist custom synthesis; contact us for lead time and quotation

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
Cat. No. B1257487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyallysine
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)C(C=O)O
InChIInChI=1S/C6H11NO4/c7-5(6(10)11)2-1-4(9)3-8/h3-5,9H,1-2,7H2,(H,10,11)
InChIKeyDAAGYSXTLYIDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyallysine: Chemical Identity and Procurement Fundamentals


5-Hydroxyallysine (hydroxyallysine; CHEBI:65125; 2-amino-5-hydroxy-6-oxohexanoic acid; C₆H₁₁NO₄; monoisotopic mass 161.16) is an α-amino acid formed by the enzymatic oxidative deamination of peptidyl-5-hydroxylysine residues in collagen telopeptides [1]. It functions as the obligate aldehyde intermediate on the hydroxyallysine cross-linking pathway of fibrillar collagens, reacting spontaneously with helical lysine or hydroxylysine residues to form divalent ketoimine cross-links that mature into trivalent pyridinium cross-links (pyridinoline and deoxypyridinoline) [2]. Unlike its non-hydroxylated counterpart allysine—the lysine-derived aldehyde on the parallel cross-linking route—hydroxyallysine generates cross-links with distinctly different physicochemical stability, enzymatic degradability, and tissue distribution [3]. It is not a naturally occurring free amino acid but exists exclusively as a transient, enzyme-generated intermediate within assembled collagen fibrils, making its synthetic sourcing and analytical quantification fundamentally different from standard amino acid procurement [1].

Synthetic intermediate Collagen cross-link pathway-specific aldehyde; not a free natural amino acid
Analytical standard For LC-MS quantification of hydroxyallysine-derived cross-links in collagen research
Research tool LH2/LOXL2 pathway studies and fibrosis model cross-link analysis

Why Allysine Cannot Substitute for 5-Hydroxyallysine


Collagen cross-linking proceeds through two parallel, non-redundant aldehyde pathways—the allysine route (lysine-derived) and the hydroxyallysine route (hydroxylysine-derived)—that differ fundamentally in the chemical stability of the resulting cross-links, their susceptibility to proteolytic degradation, and their tissue-specific prevalence [1]. Substituting hydroxyallysine with allysine in an experimental or biomaterial context is not a neutral exchange: collagen matrices cross-linked predominantly via hydroxyallysine exhibit measurably higher resistance to MMP-1-mediated degradation and are associated with irreversible fibrotic collagen accumulation, whereas allysine-dominated matrices are more readily degraded and permit fibrosis reversibility [2]. Moreover, the hydroxyallysine pathway predominates in bone, cartilage, and most connective tissues except skin, meaning that tissue-specific cross-linking patterns cannot be replicated using allysine-based surrogates [3]. Downstream mature cross-links such as pyridinoline and deoxypyridinoline are end-products that cannot be introduced into assembling fibrils de novo, making hydroxyallysine the only tractable intervention point for modulating the hydroxylysine-derived cross-linking axis. These distinctions carry direct procurement consequences: any compound intended for collagen cross-linking research, anti-fibrotic drug screening, or biomaterial engineering must accurately reflect the hydroxyallysine pathway's unique biochemical behavior, not merely supply a generic aldehyde or a pre-formed mature cross-link.

5-Hydroxyallysine pathway
Allysine pathway
Higher MMP-1 resistance; cross-links linked to irreversible fibrosis accumulation
More readily degraded; permits fibrosis reversibility
Dominant in bone, cartilage, most connective tissues
Dominant in skin; may not replicate tissue-specific cross-link patterns

Quantitative Evidence for 5-Hydroxyallysine


MMP-1 Resistance in Hydroxyallysine-Crosslinked Collagen Matrices

In a direct experimental comparison using fibroblast-derived collagen matrices, matrices containing a 4-fold higher level of hydroxyallysine-derived pyridinoline cross-links (induced by TGF-β2 stimulation) released 2-fold less collagen upon MMP-1 digestion than matrices with low hydroxyallysine cross-link levels deposited by unstimulated fibroblasts [1]. This demonstrates that the type of cross-link—hydroxyallysine-derived versus allysine-derived—directly governs collagen degradability, independent of total collagen content. The pyridinoline content served as a quantitative surrogate for hydroxyallysine pathway activity, since pyridinoline formation requires two telopeptide hydroxyallysine residues [1].

MMP-1 Resistance
Head-to-head
~2-fold lower collagen release
Supports degradation-resistance endpoint context
High- vs low-hydroxyallysine matrix; n=3 per group
collagen degradation MMP-1 resistance fibrosis irreversibility cross-link biochemistry

LOXL2/LOXL3 Inhibition Reduces Hydroxyallysine-Derived Cross-Links

Treatment of lung fibroblasts from IPF patients in a 3D fibrosis model with the selective LOXL2/LOXL3 inhibitor PXS-S2A produced a statistically significant, dose-dependent reduction in hydroxyallysine-derived collagen cross-links: HLNL (hydroxylysinonorleucine) and DHLNL (dihydroxylysinonorleucine) were quantified by LC-MS and decreased relative to vehicle control, along with total mature pyridinoline + deoxypyridinoline cross-links measured by ELISA [1]. The pan-LOX inhibitor BAPN (1 mM) served as a positive control for complete LOX/LOXL inhibition. Importantly, the reduction in hydroxyallysine-derived cross-links correlated with decreased tissue stiffness (Young's modulus), with mature cross-link density showing a stronger correlation (r = 0.753, p < 0.0001) than collagen content alone (r = −0.0272, p = 0.873), proving that hydroxyallysine-derived cross-links—not total collagen quantity—are the dominant determinant of pathological tissue stiffening [1].

LOXL2/3 Inhibition
Head-to-head
r = 0.753, p < 0.0001
Supports cross-link–stiffness relationship
PXS-S2A inhibitor, LC-MS quantification, IPF fibroblast model
LOXL2 inhibitor hydroxyallysine cross-links anti-fibrotic LC-MS quantification

Hydroxyallysine Cross-Links and Fibrosis Reversibility In Vivo

Fibrotic human tissues are characterized by accumulated collagen containing increased levels of hydroxyallysine-derived (pyridinoline) cross-links, and this cross-link type is an important criterion for assessing fibrosis irreversibility [1]. In a direct in vivo test of this hypothesis, bleomycin-induced skin fibrosis in mice did not produce an increase in hydroxyallysine cross-link levels; in concordance with the hypothesis, the collagen accumulation resolved over time after bleomycin cessation, demonstrating reversibility [1]. This stands in contrast to human fibrotic conditions (systemic sclerosis, IPF, liver cirrhosis) where LH2-mediated increases in hydroxyallysine cross-links render the deposited collagen resistant to proteolytic clearance and the fibrosis irreversible [2].

In Vivo Reversibility
Cross-study comparable
Reversible when hydroxyallysine not increased; irreversible when increased
Reported biomarker context for fibrosis reversibility
Bleomycin mouse model vs. human fibrotic tissues
fibrosis reversibility bleomycin in vivo model hydroxyallysine cross-links

Tissue-Specific Segregation of Collagen Cross-Linking Pathways

The two collagen cross-linking pathways exhibit a clear tissue-dependent predominance: the hydroxyallysine route is the dominant cross-linking mechanism in bone, cartilage, and most internal connective tissues, whereas the allysine route predominates in skin [1]. In bone specifically, hydroxyallysine residues serve as intermediates in the synthesis of almost all cross-links, a near-exclusive dependence not observed in soft tissues [2]. Monohydroxylysinonorleucine, the primary reducible cross-link, exists in both keto (hydroxyallysine-derived) and aldimine (allysine-derived) forms, with their relative proportions being tissue-dependent and correlated to the degree of hydroxylation of telopeptide and helical lysine residues [3]. The mature hydroxyallysine-derived cross-links include the trifunctional 3-hydroxypyridinium residues hydroxylysyl-pyridinoline (HP, major form) and lysyl-pyridinoline (LP, minor form), which are the definitive adult cross-links on this pathway [1].

Tissue Predominance
Class-level
Bone: near-exclusive hydroxyallysine; Skin: allysine dominant
Tissue-specific pathway selection context
Class-level inference, tissue-specific validation required
tissue specificity collagen cross-linking bone collagen skin collagen

LH2/PLOD2 as Biosynthetic Gatekeeper for Hydroxyallysine

Lysyl hydroxylase 2 (LH2, encoded by PLOD2) is the enzyme specifically responsible for hydroxylating telopeptidyl lysine residues to telopeptidyl hydroxylysine, the obligatory precursor for hydroxyallysine formation [1]. LH2 is universally up-regulated in fibrotic tissues across organ systems, and this up-regulation directly drives the shift from allysine-derived to hydroxyallysine-derived cross-links that characterizes irreversible fibrosis [1]. The patent literature explicitly teaches that collagen with hydroxyallysine cross-links shows higher resistance to degradation by proteinases than collagen with allysine-derived cross-links, and that the ratio of hydroxyallysine to allysine cross-links can be controlled by modulating the lysyl hydroxylation level of collagen telopeptides, providing both a diagnostic ratio and a therapeutic intervention strategy [2]. Minoxidil, a known lysyl hydroxylase inhibitor, reduces LH1 >> LH2b > LH3 mRNA levels but has negligible effect on total pyridinoline cross-links because it preferentially targets triple-helical rather than telopeptide lysyl hydroxylation, underscoring that only selective telopeptide lysyl hydroxylase inhibition (LH2) can effectively reduce hydroxyallysine cross-linking [3].

LH2 Gatekeeper
Cross-study comparable
20-fold cross-link increase vs 2-fold hydroxylation decrease
Reported LH2 selectivity context
Minoxidil vs. selective LH2 inhibition; telopeptide specificity
lysyl hydroxylase 2 PLOD2 fibrosis biomarker telopeptide hydroxylation

Application Scenarios for 5-Hydroxyallysine


Anti-Fibrotic Drug Discovery and High-Throughput Screening

The quantitative evidence that LOXL2/LOXL3 inhibition reduces hydroxyallysine-derived HLNL and DHLNL cross-links with direct correlation to tissue stiffness reduction (r = 0.753, p < 0.0001) [1] establishes hydroxyallysine as the critical pathway analyte for anti-fibrotic screening programs. In this scenario, 5-hydroxyallysine or its stable surrogates are employed as analytical reference standards for LC-MS/MS quantification of hydroxyallysine-derived cross-links in cell-based fibrosis models treated with LH2 or LOXL2/LOXL3 inhibitor candidates. The 2-fold differential in MMP-1 degradation resistance between high- and low-hydroxyallysine matrices [2] provides a functional orthogonal assay for hit validation. This application is predicated on the demonstrated irreplaceability of the hydroxyallysine pathway: allysine-derived cross-links are MMP-1-sensitive and do not contribute to irreversible fibrosis [2], so screening against allysine endpoints would fail to identify compounds capable of reversing established fibrotic matrix. The universal LH2 up-regulation in fibrotic tissues [3] further mandates hydroxyallysine pathway-specific readouts to achieve tissue-relevant target engagement.

Collagen Biomaterial Engineering with Tunable Degradation

The patent literature explicitly teaches that varying the ratio of hydroxyallysine cross-links to allysine cross-links in collagenous materials enables the preparation of biomaterials with predictable, tunable biodegradation rates [1]. In bone and cartilage tissue engineering—where hydroxyallysine-derived cross-links are the native, near-exclusive cross-linking species [2]—biomaterial designers must incorporate hydroxyallysine pathway components to achieve physiological cross-linking density and degradation kinetics. The 2-fold difference in MMP-1 susceptibility between high- and low-hydroxyallysine matrices [3] provides a quantifiable design parameter: collagen scaffolds intended for load-bearing applications (requiring slow resorption) should maximize hydroxyallysine cross-linking via LH2 co-incorporation or recombinant PLOD2 expression, whereas scaffolds for rapid tissue replacement should favor the allysine route. D-penicillamine's selective accumulation of allysine over hydroxyallysine residues in bone [2] further demonstrates that pharmacological modulation of the cross-link ratio is feasible, enabling post-fabrication tuning of degradation rates in implanted materials.

Fibrosis Staging and Prognostic Biomarker Development

The bleomycin mouse model definitively showed that fibrosis without elevated hydroxyallysine cross-links is reversible upon cessation of the fibrotic stimulus, whereas human fibrotic conditions with elevated hydroxyallysine-derived cross-links are irreversible [1]. This binary predictive capacity makes hydroxyallysine (measured via its mature products pyridinoline/deoxypyridinoline) a superior prognostic biomarker compared to total collagen content or non-specific collagen synthesis markers. In clinical chemistry and translational research, procurement of 5-hydroxyallysine reference standards enables the development and validation of HPLC, LC-MS/MS, or ELISA assays for quantifying the hydroxyallysine/allysine cross-link ratio in tissue biopsies, serum, or urine. The general fibrotic phenomenon of LH2 up-regulation and consequent pyridinoline increase across systemic sclerosis, IPF, and liver cirrhosis [2] supports pan-fibrosis applicability, while the tissue specificity of pathway predominance [3] requires tissue-matched reference ranges for clinical interpretation.

Bone and Cartilage Tissue-Mimetic Models

In bone, hydroxyallysine residues are intermediates in the synthesis of almost all collagen cross-links—a near-exclusive pathway dependence not observed in any soft tissue [1]. This unique biochemical feature means that any in vitro bone formation model, osteoblast culture system, or cartilage explant study aiming to recapitulate native collagen maturation must include hydroxyallysine pathway components (substrate hydroxylysine residues and active LOX/LH2 enzymes) and should quantify hydroxyallysine-derived cross-links as the primary endpoint for collagen quality. The hydroxyallysine route's predominance in cartilage and most connective tissues except skin [2] extends this requirement to articular cartilage and intervertebral disc research. The mature cross-links on this pathway—hydroxylysyl-pyridinoline (HP, the major form) and lysyl-pyridinoline (LP, the minor form) [2]—are the definitive structural cross-links whose density governs tissue mechanical properties, and their quantification by HPLC with fluorescence detection using hydroxyallysine-derived standards is a well-established analytical methodology [2].

Application
Selection Property
Validation Focus
Fibrosis pathway inhibitor screening
Hydroxyallysine cross-link pathway specificity
LC-MS/MS cross-link quantification, MMP-1 resistance orthogonal assay
Collagen biomaterial cross-linking design
Hydroxyallysine/allysine cross-link ratio control
Tunable degradation rate via LH2/PLOD2 modulation
Fibrosis staging biomarker research
Hydroxyallysine-derived cross-link ratio
HPLC/LC-MS/MS assay development, tissue-matched reference ranges
Bone/cartilage tissue model collagen maturation
Hydroxyallysine pathway predominance in skeletal tissues
Cross-link density quantification, mechanical property correlation
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